2-Fluoro-2-(furan-2-yl)propan-1-amine 2-Fluoro-2-(furan-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1547064-96-9
VCID: VC3098916
InChI: InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3
SMILES: CC(CN)(C1=CC=CO1)F
Molecular Formula: C7H10FNO
Molecular Weight: 143.16 g/mol

2-Fluoro-2-(furan-2-yl)propan-1-amine

CAS No.: 1547064-96-9

Cat. No.: VC3098916

Molecular Formula: C7H10FNO

Molecular Weight: 143.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(furan-2-yl)propan-1-amine - 1547064-96-9

Specification

CAS No. 1547064-96-9
Molecular Formula C7H10FNO
Molecular Weight 143.16 g/mol
IUPAC Name 2-fluoro-2-(furan-2-yl)propan-1-amine
Standard InChI InChI=1S/C7H10FNO/c1-7(8,5-9)6-3-2-4-10-6/h2-4H,5,9H2,1H3
Standard InChI Key JDCDTTCDTUBTSD-UHFFFAOYSA-N
SMILES CC(CN)(C1=CC=CO1)F
Canonical SMILES CC(CN)(C1=CC=CO1)F

Introduction

Chemical Structure and Basic Properties

2-Fluoro-2-(furan-2-yl)propan-1-amine features a furan heterocycle attached to a propan-1-amine chain with fluorine substitution at the C-2 position. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which contributes significantly to the compound's chemical properties. The molecular structure combines three key functional elements:

  • A furan-2-yl group providing aromatic character

  • A fluorine atom introducing electronegativity and metabolic stability

  • A primary amine group offering potential for hydrogen bonding and further derivatization

The presence of the fluorine atom at the stereogenic center creates potential for stereoisomerism, allowing for distinct (R) and (S) configurations with potentially different biological activities.

Physicochemical Properties

Based on analysis of structurally similar compounds, 2-Fluoro-2-(furan-2-yl)propan-1-amine is expected to have the following physicochemical properties:

PropertyValueBasis of Estimation
Molecular FormulaC₇H₁₀FNOStructural analysis
Molecular Weight143.16 g/molCalculated from atomic weights
Physical StateLikely colorless liquid or low-melting solidBased on similar furan derivatives
Boiling PointApproximately 185-195°C (estimated)Comparison with 3-(furan-2-yl)propan-1-amine (184.9°C)
SolubilitySoluble in organic solvents; limited water solubilityCommon property of fluorinated amines
Log P1.2-1.8 (estimated)Based on similar compounds

Synthetic Approaches

Fluorination of Furan Derivatives

A viable approach would involve fluorination of 2-(furan-2-yl)propan-2-amine or similar precursors. This strategy aligns with established methods for introducing fluorine into organic molecules . The fluorination step would likely employ nucleophilic fluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxofluor.

Reductive Amination Pathway

An alternative approach could involve:

  • Preparation of 2-fluoro-2-(furan-2-yl)propanone

  • Reductive amination with ammonia or a protected amine source

  • Deprotection if necessary

This methodology is supported by literature precedent for similar structures , where reductive amination has been successfully applied to furan-containing compounds.

Multi-Component Reactions

Advanced synthetic strategies might leverage multi-component reactions as described for related heterocyclic amines :

  • Starting with appropriately substituted furan aldehydes

  • Introducing the fluorine via fluorinated building blocks

  • Incorporating the amine functionality through selective transformations

Reaction Conditions and Considerations

The synthesis of 2-Fluoro-2-(furan-2-yl)propan-1-amine would require careful control of reaction conditions due to:

  • The sensitivity of the furan ring to strong acidic conditions

  • Potential selectivity issues during fluorination

  • The need for stereocontrol if a specific isomer is desired

Based on related compound syntheses, the following conditions might be appropriate:

Reaction StepReagentsConditionsConsiderations
Furan Functionalizationn-BuLi, electrophiles-78°C, THFProtection from moisture
FluorinationDAST or Deoxofluor-20°C to rt, DCMControl of side reactions
Amine IntroductionNH₃ or NH₂R, NaBH₃CNMeOH, pH 6-7pH control critical
Deprotection (if needed)HCl or TFAMild conditionsPrevent furan decomposition

Structural Characterization

Spectroscopic Properties

The structure of 2-Fluoro-2-(furan-2-yl)propan-1-amine would be characterized by specific spectroscopic features:

NMR Spectroscopy

¹H NMR would likely show characteristic signals including:

  • Furan ring protons (δ 6.0-7.5 ppm)

  • Methylene protons adjacent to the amine (δ 2.8-3.2 ppm)

  • Amine protons (broad signal, δ 1.0-2.0 ppm)

  • Geminal methyl groups if present

¹⁹F NMR would display a characteristic signal in the range of -150 to -170 ppm, with coupling to adjacent protons .

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion at m/z 143

  • Fragment ions corresponding to loss of NH₂ (m/z 126)

  • Furan-related fragments

Infrared Spectroscopy

IR spectroscopy would reveal:

  • N-H stretching bands (3300-3500 cm⁻¹)

  • C-F stretching (1000-1400 cm⁻¹)

  • Furan ring vibrations (1500-1600 cm⁻¹)

Biological Activity and Applications

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor, particularly for:

  • Monoamine oxidase (MAO): The structural similarity to propargyl amines, known MAO inhibitors, suggests potential activity in this area

  • α-glucosidase: Related aza-flavanone derivatives with furan moieties have demonstrated inhibitory activity against this enzyme

Neurological Applications

Fluorinated amines with heterocyclic components have been investigated as:

  • PET imaging agents for neurological disorders

  • Modulators of neurotransmitter systems

  • Potential treatments for neurodegenerative conditions

Structure-Activity Relationships

Examination of related compounds allows for prediction of structure-activity relationships:

Structural FeaturePotential Effect on ActivityReference Compounds
Furan ringProvides lipophilicity and favorable binding in enzyme active sites(S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine
Fluorine at C-2Enhances metabolic stability and binding affinity2-Fluoro-2-methylpropan-1-amine
Primary amineEnables hydrogen bonding and further functionalization3-(Furan-2-yl)propan-1-amine
StereochemistryLikely critical for biological activity(R)-1-(5-methylfuran-2-yl)propan-1-amine

Medicinal Chemistry Applications

The compound represents a potentially valuable scaffold in medicinal chemistry for several reasons:

  • The furan ring provides a rigid structural element that can influence receptor binding

  • The fluorine atom enhances metabolic stability and can improve pharmacokinetic properties

  • The primary amine offers a site for derivatization to create more complex molecules

  • The potential for stereoselective synthesis allows for development of enantiomerically pure compounds with optimized activity

Comparative Analysis

Comparison with Related Compounds

Table: Comparison of 2-Fluoro-2-(furan-2-yl)propan-1-amine with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Properties
2-Fluoro-2-(furan-2-yl)propan-1-amineC₇H₁₀FNO143.16 g/molReference compoundBaseline properties
2-(Furan-2-yl)propan-2-amineC₇H₁₁NO125.17 g/molLacks fluorine, different substitution patternLower metabolic stability, different H-bonding pattern
2-Fluoro-2-methylpropan-1-amineC₄H₁₀FN91.13 g/molMethyl instead of furan ringLess lipophilic, different receptor interactions
3-(Furan-2-yl)propan-1-amineC₇H₁₁NO125.17 g/molLacks fluorine, linear chainMore conformational flexibility
(R)-1-(5-methylfuran-2-yl)propan-1-amineC₈H₁₃NO139.20 g/molMethyl-substituted furan, defined stereochemistryEnhanced binding specificity

Analytical Methods

Identification and Quantification Techniques

For analysis of 2-Fluoro-2-(furan-2-yl)propan-1-amine, several techniques would be appropriate:

Chromatographic Methods

  • HPLC with UV or fluorescence detection

  • Gas chromatography, particularly useful for volatile derivatives

  • Chiral chromatography for separation of potential stereoisomers

Spectroscopic Methods

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • IR spectroscopy for functional group identification

X-ray Crystallography

For solid derivatives, X-ray crystallography would provide definitive structural information, including:

  • Bond lengths and angles

  • Absolute configuration

  • Hydrogen bonding networks in the crystal lattice

Future Research Directions

Synthetic Optimization

Further research could focus on:

  • Development of stereoselective synthetic routes

  • Scale-up methodologies for efficient production

  • Green chemistry approaches to reduce environmental impact

Biological Evaluation

Promising areas for biological investigation include:

  • Screening against enzyme panels to identify specific inhibitory activity

  • Neurological testing to assess effects on neurotransmitter systems

  • Structure-activity relationship studies with systematic modifications

Medicinal Chemistry Applications

The compound could serve as a valuable scaffold for developing:

  • Novel PET imaging agents for neurological disorders

  • Enzyme inhibitors with improved selectivity profiles

  • CNS-active compounds with enhanced pharmacokinetic properties

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